2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities
Preparation Methods
The synthesis of 2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves several steps. One common method is the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction yields the desired thiazole derivative along with other by-products. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Chemical Reactions Analysis
2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and aluminium chloride . The major products formed from these reactions are thiazole derivatives, which are evaluated for their biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been shown to be useful in the synthesis of new series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives . These derivatives have been evaluated for their anticancer efficacy against breast cancer cell lines . Additionally, thiazole derivatives are involved in the development of pain therapy drugs, fibrinogenic receptor antagonists with antithrombotic activity, and new bacterial DNA gyrase B inhibitors .
Mechanism of Action
The mechanism of action of 2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with various molecular targets and pathways. Thiazole derivatives can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Furthermore, thiazoles are involved in the development of pain therapy drugs and act as fibrinogenic receptor antagonists with antithrombotic activity .
Comparison with Similar Compounds
2-Diethylamino-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can be compared with other thiazole derivatives such as thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine analogs . These compounds also exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . this compound is unique due to its specific molecular structure and the presence of the trifluoromethyl group, which enhances its biological activity and stability .
Properties
Molecular Formula |
C11H12F3N3OS |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
2-(diethylamino)-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C11H12F3N3OS/c1-3-17(4-2)10-16-9-8(19-10)6(11(12,13)14)5-7(18)15-9/h5H,3-4H2,1-2H3,(H,15,18) |
InChI Key |
UNGRTHOZTUGYMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=CC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.